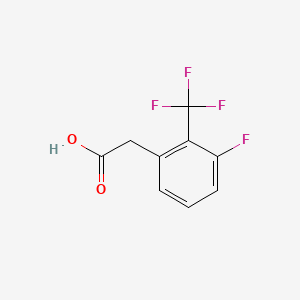

3-Fluoro-2-(trifluoromethyl)phenylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6F4O2. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenylacetic acid backbone.

準備方法

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 3-Fluoro-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Pharmaceutical Chemistry

3-Fluoro-2-(trifluoromethyl)phenylacetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to enhance the pharmacological properties of drugs, making them more effective and selective.

Case Studies:

- Synthesis of PPAR Agonists : This compound has been utilized in the synthesis of dual agonists for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases.

- Anticancer Research : Studies have indicated that derivatives of this acid possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapeutics .

Organic Synthesis

The compound is instrumental in various organic synthesis pathways due to its reactivity and ability to form stable intermediates.

Applications:

- Synthesis of Fluorinated Compounds : It is used to create fluorinated derivatives that can be employed in the development of agrochemicals and pharmaceuticals .

- Electrophilic Reactions : The compound acts as an electrophile in reactions that introduce the trifluoromethyl group into other organic molecules, enhancing their biological activity .

Data Table: Synthesis Methods and Outcomes

| Method | Description | Outcome |

|---|---|---|

| Solid-phase synthesis | Utilizes solid-phase techniques for efficiency | High yield of PPAR agonists |

| Electrophilic substitution | Involves electrophilic attack on aromatic rings | Formation of diverse fluorinated products |

| Coupling reactions | Combines with other reagents to form complex structures | Development of novel drug candidates |

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

作用機序

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to modulation of biological activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

類似化合物との比較

- 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

- 4-(Trifluoromethyl)phenylacetic acid

- 3-(Trifluoromethyl)phenylacetic acid

- 2-(Trifluoromethyl)phenylacetic acid

Comparison: 3-Fluoro-2-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenylacetic acid backbone. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its similar compounds .

生物活性

3-Fluoro-2-(trifluoromethyl)phenylacetic acid is an organic compound characterized by its unique molecular structure, which features a phenylacetic acid backbone with both a fluorine atom and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of drug discovery and medicinal chemistry. The presence of fluorinated groups is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability, making it a candidate for therapeutic applications.

- Molecular Formula : C₉H₆F₄O₂

- Molecular Weight : Approximately 222.14 g/mol

- Structure : The compound consists of a phenyl ring substituted with a fluorine atom and a trifluoromethyl group at specific positions, contributing to its unique reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups can enhance the compound's binding affinity to various enzymes or receptors, potentially modulating biological activities. Detailed studies are ongoing to elucidate these interactions fully.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These effects are particularly relevant for drug development targeting pain management and inflammatory diseases. The compound's structural features allow it to interact with biological macromolecules, influencing metabolic pathways associated with inflammation.

Interaction with Enzymes and Receptors

Research indicates that this compound may interact with various enzymes and receptors due to its structural characteristics. Such interactions are critical for understanding its pharmacokinetics and pharmacodynamics in therapeutic contexts. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced potency in inhibiting specific enzymatic activities .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons between this compound and similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₆F₄O₂ | Contains both fluoro and trifluoromethyl groups |

| 2-(Trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | Lacks fluoro substitution on the aromatic ring |

| 4-Fluoro-phenylacetic acid | C₈H₇FO₂ | Different position of fluorine; less steric hindrance |

| 3-Chloro-2-(trifluoromethyl)phenylacetic acid | C₉H₆ClF₃O₂ | Chlorine instead of fluorine; different reactivity |

This comparison highlights how variations in halogen substitution affect chemical behavior and biological activity. The unique combination of both fluoro and trifluoromethyl groups in this compound contributes to its distinctive properties compared to these similar compounds.

Case Studies and Research Findings

While research on this compound is still emerging, several studies have begun to outline its potential applications:

- Anti-inflammatory Studies : Initial investigations have shown that this compound may inhibit inflammatory pathways in vitro, suggesting its viability as a therapeutic agent for conditions such as arthritis.

- Drug Development : Its unique electronic properties have led researchers to explore its use as a building block in the synthesis of more complex organic molecules aimed at drug development.

- Pharmacological Studies : Ongoing research is focusing on the pharmacological effects of this compound, including its impact on pain relief mechanisms in animal models .

特性

IUPAC Name |

2-[3-fluoro-2-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDCRGGUZQIVBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。